molecular formula C15H12ClN3O5 B2468796 2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide CAS No. 243644-31-7

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide

Cat. No. B2468796
CAS RN: 243644-31-7
M. Wt: 349.73
InChI Key: CLKWQNJFLVFLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide, commonly known as CMNBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMNBH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 341.72 g/mol.

Mechanism Of Action

The exact mechanism of action of CMNBH is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. CMNBH has been shown to inhibit the growth of a wide range of bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CMNBH has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. CMNBH has also been shown to reduce oxidative stress and protect against DNA damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CMNBH in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using CMNBH is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of CMNBH. One area of research is the development of new drugs based on the structure of CMNBH. Researchers are also exploring the potential use of CMNBH in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CMNBH and its effects on various biological processes.

Synthesis Methods

The synthesis of CMNBH involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methoxybenzoyl hydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain CMNBH in its pure form. This synthesis method has been optimized to produce high yields of CMNBH with excellent purity.

Scientific Research Applications

CMNBH has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. CMNBH has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-24-11-4-2-3-9(7-11)14(20)17-18-15(21)12-8-10(19(22)23)5-6-13(12)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKWQNJFLVFLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-(3-methoxybenzoyl)-5-nitrobenzohydrazide

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